molecular formula C14H12BrN3O B8726239 10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide

10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide

Cat. No. B8726239
M. Wt: 318.17 g/mol
InChI Key: BYSHEENDAAYXIK-UHFFFAOYSA-N
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Description

10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide is a useful research compound. Its molecular formula is C14H12BrN3O and its molecular weight is 318.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

10-bromo-5,6,7,12-tetrahydro-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide

InChI

InChI=1S/C14H12BrN3O/c15-8-1-2-10-7-3-9(4-7)18-6-12(13(16)19)17-14(18)11(10)5-8/h1-2,5-7,9H,3-4H2,(H2,16,19)

InChI Key

BYSHEENDAAYXIK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1N3C=C(N=C3C4=C2C=CC(=C4)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed 9-bromo-4-iodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene (65 g, 162.08 mmol, 1.00 equiv), N,N-dimethylformamide (1.2 L), HMDS (208 g, 1.29 mol, 8.00 equiv), and Pd(PPh3)2C1 (9.1 g, 0.08 equiv). To the above CO (2 atm) was introduced in. The resulting solution was stirred at 60° C. for 2 h. This reaction was repeated for 3 more times. The reaction mixture was cooled to 40° C. and quenched by the addition of 1500 mL of water. The solids were collected by filtration and washed with 3×500 mL of water. The solids were diluted with 2 L of EA and stirred at room temperature for 1 h. The solids were collected by filtration. The filter cake was diluted with 2 L of EA and stirred at 50° C. for 1 h. The solids were collected by filtration and dried to afford 172 g (83%) of 9-bromo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene-4-carboxamide as a brown solid. LC-MS: 318 [M+1]+1H-NMR (DMSO, 300 MHz, ppm): □ 18.75 (s, 1H), 7.85 (s, 1H), 7.58 (s, 1H), 7.44-4.44 (dd, 1H), 7.23-7.25 (dd, 1H), 7.14 (s, 1H), 4.89-4.95 (m, 1H), 3.67-3.73 (m, 1H), 3.04-3.12 (m, 2H), 1.64-1.68 (m, 2H).
Name
Quantity
208 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(PPh3)2C1
Quantity
9.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Five

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